6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

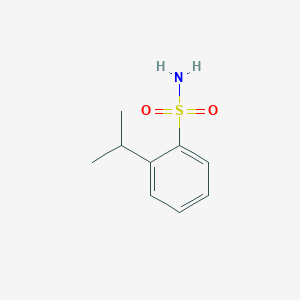

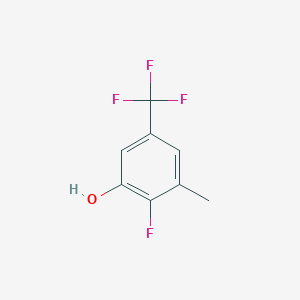

6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride is a chemical compound with the molecular formula C14H18ClFN2O . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a fluorine atom attached to the 6th carbon of an isoindolin-1-one ring. Additionally, a piperidin-4-ylmethyl group is attached to the 2nd carbon of the isoindolin-1-one ring .Physical And Chemical Properties Analysis

The molecular weight of 6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride is 284.76 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Photo-induced Electron Transfer

Research on naphthalimide model compounds, including "2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione hydrochloride" (a structurally related compound), has shown significant insights into their luminescent properties and photo-induced electron transfer mechanisms. These findings highlight the potential of such compounds in the development of pH probes and fluorescent materials due to their characteristic fluorescence quenching behaviors by the PET process from alkylated amine donors (Gan, Chen, Chang, & Tian, 2003).

Synthesis and Acetylcholinesterase Inhibition

A study on the synthesis of "6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride" demonstrates an efficient method involving in situ generated oxime formation, internal cyclisation, and subsequent alkaline hydrolysis. The synthesized compounds have been identified as potent acetylcholinesterase inhibitors, presenting a potential application in treating neurodegenerative diseases (Basappa, Mantelingu, Sadashiva, & Rangappa, 2004).

Antiproliferative Activity and Structural Analysis

Another study focuses on the synthesis of a novel bioactive heterocycle, "4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone," from 3-(piperidin-4-yl)benzo[d]isoxazole. The compound exhibits antiproliferative activity, and its structure was extensively characterized, demonstrating the importance of inter and intra-molecular hydrogen bonds in stabilizing the molecule. This insight can be beneficial for designing new therapeutic agents (Prasad et al., 2018).

Antimalarial Activity

Research on Mannich base derivatives of "4-(7-chloroquinolin-4-ylamino)-2,6-bis(piperidin-1-ylmethyl)phenol" and its fluorinated analogs has revealed their potential as antimalarial agents. These compounds exhibit significant activity against Plasmodium falciparum strains, underscoring the therapeutic potential of fluoro-substituted isoindolin-1-one derivatives in malaria treatment (Barlin, Ireland, Nguyen, Kotecka, & Rieckmann, 1994).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name |

6-fluoro-2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O.ClH/c15-12-2-1-11-9-17(14(18)13(11)7-12)8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHDHCPNRHAOSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CC3=C(C2=O)C=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2606303.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide](/img/structure/B2606304.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2606308.png)

![2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime](/img/structure/B2606310.png)

![2-Ethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2606313.png)

![4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2606317.png)

![(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2606322.png)